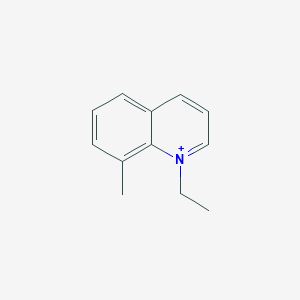

1-Ethyl-8-methylquinolinium

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N+ |

|---|---|

Molecular Weight |

172.25g/mol |

IUPAC Name |

1-ethyl-8-methylquinolin-1-ium |

InChI |

InChI=1S/C12H14N/c1-3-13-9-5-8-11-7-4-6-10(2)12(11)13/h4-9H,3H2,1-2H3/q+1 |

InChI Key |

YZIXCIFVWLODNR-UHFFFAOYSA-N |

SMILES |

CC[N+]1=CC=CC2=CC=CC(=C21)C |

Canonical SMILES |

CC[N+]1=CC=CC2=CC=CC(=C21)C |

Origin of Product |

United States |

Foundational & Exploratory

The Physicochemical Dynamics and Synthesis of 1-Ethyl-8-methylquinolinium: A Technical Whitepaper

Executive Summary

In the landscape of heterocyclic chemistry, the quaternization of substituted quinolines provides a versatile platform for developing phase-transfer catalysts, specialized ionic liquids, and hybrid organic-inorganic materials. 1-Ethyl-8-methylquinolinium (1-E-8-MQ) stands out as a critical model compound for understanding severe steric hindrance. As a Senior Application Scientist, I have structured this technical guide to dissect the structural anomalies, photophysical shifts, and kinetic challenges associated with the synthesis and application of this sterically congested cation.

Chemical Identity & Core Properties

The 1-ethyl-8-methylquinolinium cation is typically isolated as a halide or hexafluorophosphate salt. Its defining feature is the proximity of the N1-ethyl and C8-methyl groups, which governs its physical and chemical behavior.

| Property | Value |

| Compound Name | 1-Ethyl-8-methylquinolinium |

| CAS Registry Number | 46151-62-6[1] |

| Chemical Formula | C₁₂H₁₄N⁺ |

| Molecular Weight | 172.25 g/mol (cation only) |

| Common Counterions | Iodide (I⁻), Bromide (Br⁻), Hexafluorophosphate (PF₆⁻) |

| Key Structural Feature | Peri-steric hindrance (C8-Methyl vs. N1-Ethyl) |

Structural Chemistry: The Peri-Steric Effect

The defining characteristic of 1-E-8-MQ is the severe steric interaction—known as the peri-effect—between the N1-ethyl group and the C8-methyl group[2]. In unsubstituted or less sterically hindered quinolinium cations, the N-alkyl group lies relatively coplanar with the aromatic system, allowing for optimal solvation and crystal packing.

However, the van der Waals radius of the C8-methyl group forces the N1-ethyl substituent significantly out of the quinoline ring plane to minimize steric repulsion. This out-of-plane distortion fundamentally alters the hyperconjugative overlap between the alkyl substituents and the aromatic π -system.

Photophysical Causality: In unhindered quinolinium salts, the lowest energy electronic transition is typically the 1Lb band. Because of the altered orbital overlap induced by the peri-steric clash in 1-E-8-MQ, the 1La absorption band undergoes a pronounced red-shift. This results in the 1La band clearly emerging on the long-wavelength side of the 1Lb band, creating a unique electronic signature directly attributable to structural strain[2].

Fig 1: Mechanistic pathway of peri-steric induced photophysical shifts in 1-E-8-MQ.

Validated Synthetic Methodology

The quaternization of 8-methylquinoline is kinetically challenging. The C8-methyl group acts as a physical shield over the nitrogen lone pair, drastically reducing its nucleophilicity compared to unsubstituted quinoline. To overcome this activation barrier, the following self-validating protocol utilizes a combination of excess alkylating agent, extended thermal energy, and thermodynamic precipitation.

Reagents

-

8-Methylquinoline: 1.0 equivalent (Starting material)

-

Ethyl Iodide: 3.0 equivalents (Excess drives the kinetically slow SN2 reaction)

-

Anhydrous Acetonitrile (MeCN): Solvent (Polar aprotic nature stabilizes the transition state)

Step-by-Step Protocol

-

Reaction Assembly: In an oven-dried round-bottom flask flushed with argon, dissolve 8-methylquinoline in anhydrous acetonitrile to achieve a 0.5 M concentration.

-

Alkylation: Add ethyl iodide (3.0 equiv) dropwise at room temperature. Causality: The high local concentration of the electrophile is strictly necessary to overcome the low collision frequency caused by the C8-methyl steric shield.

-

Thermal Activation: Heat the mixture to 82 °C (reflux) for 24–48 hours. Causality: The elevated temperature provides the kinetic energy required to surpass the high activation energy of the hindered SN2 pathway.

-

Thermodynamic Isolation: Cool the reaction to room temperature. Induce precipitation by adding a 3x volume of cold diethyl ether. The formation of the insoluble iodide salt acts as a thermodynamic sink, pulling the equilibrium forward. Filter the resulting solid under vacuum and wash with cold acetone.

-

System Validation:

-

TLC: Analyze the filtrate (Mobile phase: 8:2 Hexane/EtOAc) under UV light to ensure complete consumption of the 8-methylquinoline.

-

¹H NMR (DMSO-d₆): The success of the quaternization is confirmed by the N-CH₂ protons, which will appear as a highly deshielded multiplet/quartet ( ∼ 5.0–5.2 ppm) due to the adjacent positive charge, while the C8-methyl group remains a distinct singlet ( ∼ 3.0 ppm).

-

Fig 2: Validated synthetic workflow for sterically hindered quaternization of 1-E-8-MQ.

Advanced Applications in Materials Science

Beyond its utility as a mechanistic model for steric hindrance, the 1-E-8-MQ cation is heavily utilized in the design of hybrid organic-inorganic materials.

Crystal Engineering and Magnetic Materials: The bulky, asymmetric nature of the 1-E-8-MQ cation heavily influences solid-state crystal packing. It is frequently employed as a counterion in the synthesis of transition metal halide salts (e.g., tetrachlorocobaltate or tetrabromocuprate complexes). The out-of-plane ethyl group prevents dense, highly ordered packing, which in turn modulates the distance between inorganic metal centers. This structural spacing is critical for tuning the antiferromagnetic superexchange interactions and optical properties of the resulting inorganic network[3].

References

-

[1] Title: 1-ETHYL-8-METHYLQUINOLINIUM CAS#: 46151-62-6 Source: ChemicalBook URL:

-

[2] Title: High resolution electronic spectroscopy of 1-aminonaphthalene: S-0 and S-1 geometries and S-1<-S-0 transition moment orientations Source: ResearchGate URL:

-

[3] Title: Publications - Transition Metal Halide Salts of 8-Methylquinolinium: Synthesis and Structures Source: Dawe Research / Inorganica Chimica Acta URL:

Sources

1-Ethyl-8-methylquinolinium Iodide: Structural Dynamics, Steric Challenges, and Synthesis Protocols

Executive Summary

The synthesis and isolation of N-alkylated quinolinium salts are foundational processes in the development of phase-transfer catalysts, ionic liquids, and specialized precursors for cyanine dyes. However, the synthesis of 1-Ethyl-8-methylquinolinium iodide (CAS: 46151-62-6) presents a unique kinetic challenge. As a Senior Application Scientist, I have structured this technical guide to address the specific structural hurdles of this molecule—most notably, the severe steric hindrance imposed by the C8-methyl group during N-alkylation.

This whitepaper provides a comprehensive analysis of the molecule's structural profile, the mechanistic causality behind the required synthetic conditions, and a field-proven, self-validating experimental protocol designed for high-yield isolation.

Chemical Identity & Quantitative Profiling

Before designing a synthetic route, it is critical to establish the physicochemical parameters of the target molecule. 1-Ethyl-8-methylquinolinium iodide is a quaternary ammonium salt characterized by a highly delocalized cationic core and an iodide counterion.

Table 1: Physicochemical Properties of 1-Ethyl-8-methylquinolinium Iodide

| Property | Value |

| Chemical Name | 1-Ethyl-8-methylquinolinium iodide |

| CAS Registry Number | 46151-62-6 |

| Molecular Formula | C₁₂H₁₄IN |

| Molecular Weight | 299.15 g/mol (Salt) / 172.25 g/mol (Cation) |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility Profile | Soluble in polar solvents (Methanol, Acetonitrile, DMSO, Water); Insoluble in non-polar solvents (Diethyl ether, Hexanes) |

| Reactivity Class | Quaternary ammonium salt; Electrophilic at C2/C4 |

Data supported by chemical registry profiling [1].

Structural Analysis: The "Peri-Effect" and Steric Hindrance

The synthesis of 1-ethyl-8-methylquinolinium iodide relies on the Menshutkin reaction —a classic bimolecular nucleophilic substitution (Sₙ2) where a tertiary amine attacks an alkyl halide to form a quaternary ammonium salt.

In unsubstituted quinoline, the nitrogen lone pair is highly accessible, allowing N-alkylation to proceed smoothly under mild reflux. However, 8-methylquinoline is a privileged, highly specific scaffold [2]. The methyl group at the C8 position is located in the peri-position relative to the nitrogen atom (C1).

The Causality of Steric Clash: During the transition state of the Sₙ2 attack, the incoming ethyl group must approach the nitrogen atom at a specific trajectory. The bulky electron cloud of the C8-methyl group physically obstructs this approach path. This phenomenon, known as the peri-effect, drastically increases the activation energy ( Ea ) of the reaction. Historical studies on quinoline homologues have consistently demonstrated that di-ortho-substituted or 8-substituted quinolines resist standard alkylation, often failing to react entirely at standard atmospheric reflux temperatures [3].

To overcome this kinetic barrier, the reaction system must be engineered with specific thermodynamic and concentration-based drivers.

Fig 1. Logical pathway of the Menshutkin reaction overcoming C8-methyl steric hindrance.

Synthetic Strategy & Mechanistic Logic

To successfully synthesize 1-ethyl-8-methylquinolinium iodide, the experimental design must dictate the following parameters:

-

Solvent Selection (Acetonitrile): The Menshutkin reaction involves neutral starting materials transitioning into a highly polar, charge-separated transition state. A polar aprotic solvent like anhydrous acetonitrile ( ϵ=37.5 ) stabilizes this transition state, lowering the activation energy. Unlike protic solvents (e.g., ethanol), acetonitrile does not hydrogen-bond to the nucleophilic nitrogen, leaving it fully reactive.

-

Excess Electrophile: Ethyl iodide is highly volatile (b.p. 72 °C). By using a 3.0 molar equivalent excess, we ensure a high concentration of the electrophile remains in the liquid phase, driving the bimolecular kinetics forward via Le Chatelier's principle.

-

High-Pressure Reactor (Sealed Tube): Because the required temperature (110 °C) exceeds the boiling point of both the solvent and the alkylating agent, the reaction must be conducted in a sealed, heavy-walled pressure tube. The increased internal pressure maintains the reactants in the liquid phase and provides the thermal energy necessary to overcome the peri-steric hindrance.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The stark solubility differences between the neutral starting materials and the ionic product are exploited to ensure high purity without the need for complex chromatography.

Reagents & Equipment

-

8-Methylquinoline : 1.0 equivalent (e.g., 10 mmol, 1.43 g)

-

Ethyl Iodide (Iodoethane) : 3.0 equivalents (30 mmol, 2.4 mL) (Caution: Alkylating agent, handle in fume hood)

-

Anhydrous Acetonitrile : 10 mL

-

Diethyl Ether : 50 mL (Ice-cold)

-

Equipment : Heavy-walled glass pressure tube with a Teflon screw cap, magnetic stirrer, oil bath, blast shield.

Workflow Methodology

-

Reaction Assembly : In a thoroughly dried pressure tube equipped with a magnetic stir bar, dissolve 1.43 g of 8-methylquinoline in 10 mL of anhydrous acetonitrile.

-

Electrophile Addition : Add 2.4 mL of ethyl iodide to the solution. Purge the headspace briefly with dry nitrogen gas, then seal the Teflon cap tightly.

-

Thermal Activation : Submerge the sealed tube in a pre-heated oil bath at 110 °C behind a blast shield. Stir vigorously for 48 hours . Causality: The extended duration is strictly required due to the low reaction rate caused by the C8-methyl steric block.

-

Precipitation (Self-Validation Step 1) : Remove the tube from the oil bath and allow it to cool completely to room temperature. Transfer the dark reaction mixture to a 100 mL Erlenmeyer flask. While stirring vigorously, add 30 mL of ice-cold diethyl ether dropwise. The highly polar quaternary salt will crash out as a solid precipitate, while unreacted 8-methylquinoline and ethyl iodide remain fully dissolved in the ether/acetonitrile supernatant.

-

Isolation : Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 20 mL of cold diethyl ether to strip away residual starting materials.

-

Recrystallization (Self-Validation Step 2) : To remove any trace organic impurities or trapped iodine, dissolve the crude solid in a minimum volume of boiling absolute ethanol. Remove from heat and slowly add ethyl acetate dropwise until the solution becomes slightly turbid. Allow to cool slowly to room temperature, then transfer to an ice bath. Collect the pure crystalline needles via filtration.

-

Drying : Dry the purified product under high vacuum at 50 °C for 12 hours to remove trace solvent within the crystal lattice.

Fig 2. Step-by-step experimental workflow for synthesizing 1-Ethyl-8-methylquinolinium iodide.

Analytical Characterization

To confirm the success of the synthesis and the purity of the quaternary salt, researchers should rely on Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR (DMSO-d₆) : The defining feature of success is the appearance of the ethyl group signals shifted significantly downfield due to the adjacent positive charge on the nitrogen. Expect a highly deshielded quartet for the N-CH₂ protons (typically around δ 5.0 - 5.5 ppm) and a triplet for the terminal CH₃ group (around δ 1.5 - 1.6 ppm). The C8-methyl group will appear as a singlet, also shifted downfield compared to the starting material (around δ 3.0 ppm) due to the inductive pull of the quaternized nitrogen.

-

Mass Spectrometry (ESI-MS) : In positive ion mode, the spectrum will show a dominant peak at m/z 172.2 , corresponding to the intact [C₁₂H₁₄N]⁺ cation, validating the structural mass without the iodide counterion.

Applications in Advanced Research

The synthesis of sterically hindered quinolinium salts is not merely an academic exercise. 1-Ethyl-8-methylquinolinium iodide serves as a critical intermediate in several advanced fields:

-

Cyanine Dye Precursors : The C2 and C4 positions of the quinolinium core become highly electrophilic upon N-alkylation. This allows for condensation reactions to form extended polymethine dyes used in deep-tissue fluorescence imaging and nonlinear optics.

-

C-H Activation Scaffolds : 8-Methylquinoline derivatives are heavily utilized as directing groups in transition-metal-catalyzed C(sp³)-H functionalization [2]. Quaternization of these scaffolds alters their electronic properties, allowing researchers to switch regioselectivity during late-stage drug functionalization.

References

-

ChemBK. 1-ETHYL-8-METHYLQUINOLINIUM (CAS 46151-62-6) Chemical Properties. Available at:[Link]

-

Wang, Z., et al. (2022). Switchable, Reagent-Controlled C(sp3)-H Selective Iodination and Acetoxylation of 8-Methylquinolines. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

-

Conolly, E. J. V. (1925). The preparation of homologues from 6-, 7-, and 8-methylquinolines. Journal of the Chemical Society, Transactions, RSC Publishing. Available at:[Link]

1-Ethyl-8-methylquinolinium (CAS: 46151-62-6): Molecular Architecture, Synthesis, and Applications in Advanced Materials

Executive Summary

1-Ethyl-8-methylquinolinium is a highly specialized quaternary ammonium cation that serves as a critical building block in advanced photochemistry, transition metal crystallography, and dye synthesis. Defined by the CAS number 46151-62-6 and the molecular formula C₁₂H₁₄N⁺ , this molecule is characterized by the intense steric crowding between its N-ethyl chain and the C8-methyl group[1]. This unique peri-interaction dictates its rigid conformation, making it an exceptional candidate for photoinduced electron transfer (PET) applications, halide sensing, and as a bulky templating cation in inorganic crystal engineering.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, self-validating synthesis protocols, and advanced applications.

Chemical Identity & Physicochemical Properties

To facilitate material selection and experimental design, the core quantitative data for the 1-ethyl-8-methylquinolinium cation is summarized below[1],[2].

| Property | Value / Description |

| Chemical Name | 1-Ethyl-8-methylquinolinium |

| CAS Number | 46151-62-6 |

| Molecular Formula | C₁₂H₁₄N⁺ |

| Molecular Weight | 172.25 g/mol |

| Charge State | +1 (Requires a counterion, e.g., I⁻, Cl⁻, PF₆⁻) |

| Core Structure | N-alkylated bicyclic heteroaromatic |

| Key Spectral Features | UV Excitation: ~315 nm; Emission: ~432 nm |

Structural and Mechanistic Insights

The Causality of Peri-Steric Hindrance

In quinoline chemistry, the 8-position (peri-position) is spatially adjacent to the N1 nitrogen. When 8-methylquinoline is alkylated with an ethyl group, the resulting 1-ethyl-8-methylquinolinium cation experiences severe steric repulsion between the rotating N-ethyl chain and the rigid C8-methyl group.

Why this matters for experimental choices:

-

Crystal Engineering: The steric bulk prevents planar π-π stacking. When used to precipitate transition metal halide salts (e.g., [CoBr₄]²⁻ or [CuCl₄]²⁻), this bulky cation forces the inorganic anions into highly specific, isolated lattice geometries, which is crucial for studying 2D-quantum Heisenberg antiferromagnetism without interference from inter-cation stacking[3].

-

Photochemical Rigidity: The inability of the molecule to easily undergo conformational relaxation reduces non-radiative decay pathways. Consequently, the isolated cation exhibits distinct fluorescence, which can be dynamically quenched by external electron donors[4].

Electronic Modulation via Quaternization

The quaternization of the quinoline nitrogen fundamentally alters the electronic landscape of the molecule. It significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This transforms the previously neutral, electron-rich quinoline into a potent electron acceptor, making it highly susceptible to nucleophilic attack in cyanine dye condensation and enabling its role as an electron sink in PET-based sensor systems[4].

Synthesis Protocols & Self-Validating Workflows

The synthesis of 1-ethyl-8-methylquinolinium is typically achieved via the Sₙ2 alkylation of 8-methylquinoline using ethyl iodide.

Step-by-Step Methodology: Synthesis of 1-Ethyl-8-methylquinolinium Iodide

-

Reagent Preparation: Dissolve 1.0 equivalent of 8-methylquinoline in a polar aprotic solvent (e.g., anhydrous acetone or acetonitrile) at room temperature.

-

Alkylation: Add 1.5 equivalents of ethyl iodide (electrophile) dropwise to the stirring solution.

-

Thermal Activation: Heat the reaction mixture to reflux (approx. 56°C for acetone) under an inert nitrogen atmosphere for 12–24 hours. The heat provides the necessary activation energy to overcome the significant steric hindrance at the peri-position.

-

Isolation: Allow the mixture to cool to room temperature. Filter the resulting precipitate under a vacuum.

-

Purification: Wash the filter cake thoroughly with cold diethyl ether to remove any unreacted starting materials, followed by recrystallization from hot ethanol to yield pure 1-ethyl-8-methylquinolinium iodide.

The Self-Validating System

This protocol is inherently self-validating through phase separation. Both 8-methylquinoline and ethyl iodide are highly soluble in acetone, creating a homogeneous starting solution. As the Sₙ2 reaction proceeds, the highly polar quaternary ammonium salt is formed. Because ionic salts are insoluble in moderately polar aprotic solvents like acetone, the product spontaneously crashes out of the solution as a distinct crystalline solid.

-

Visual Validation: The cessation of precipitate formation visually indicates reaction completion.

-

Chromatographic Validation: Thin-layer chromatography (TLC) using a non-polar eluent (e.g., hexane/ethyl acetate) will show the starting material migrating near the solvent front, while the synthesized quaternary salt remains strictly at the baseline, confirming complete conversion.

Figure 1: Synthetic workflow for 1-ethyl-8-methylquinolinium iodide via SN2 alkylation.

Applications in Advanced Materials and Photochemistry

Halide Sensing via Photoinduced Electron Transfer (PET)

Because of its lowered LUMO, 1-ethyl-8-methylquinolinium acts as an efficient fluorescent probe for detecting halide ions (Cl⁻, Br⁻, I⁻) in aqueous solutions[4].

Mechanistic Causality: When the cation is excited by UV light (λ ~ 315 nm), it enters a fluorescent singlet excited state. If an electron-rich halide ion collides with the excited cation, the halide donates an electron into the half-empty Highest Occupied Molecular Orbital (HOMO) of the quinolinium. This Photoinduced Electron Transfer (PET) rapidly quenches the fluorescence via non-radiative decay[4]. The strict steric bulk of the 8-methyl group prevents the cations from aggregating and self-quenching, ensuring that the reduction in fluorescence signal is purely a function of the halide concentration.

Figure 2: Photoinduced electron transfer (PET) mechanism for halide sensing and quenching.

Transition Metal Halide Salts

In inorganic chemistry, 1-ethyl-8-methylquinolinium is utilized as a structure-directing agent. By reacting the organic halide salt with transition metal halides (e.g., CuCl₂, CoBr₂), researchers can isolate complex coordination anions. The bulky organic cations encapsulate the metal centers, forming distinct 2D or 3D supramolecular networks stabilized by extensive C–H···X hydrogen bonding, which are highly valued in the study of low-dimensional magnetism and thermochromic materials[3].

References

-

[1] 1-ETHYL-8-METHYLQUINOLINIUM - 化工百科 - ChemBK. ChemBK Database. Available at:[Link]

-

[4] Fluorescence quenching of 8-methyl quinolinium: An efficient halide sensor. Journal of Molecular Liquids / Scribd. Available at:[Link]

-

[3] Transition metal halide salts of 8-methylquinolinium: Synthesis and structures of (8-methylquinolinium)₂MX₄·nH₂O. Inorganica Chimica Acta / ResearchGate. Available at:[Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Ethyl-8-methylquinolinium

Abstract: This document provides a comprehensive technical overview of the spectroscopic properties of 1-Ethyl-8-methylquinolinium, a quaternary ammonium salt of significant interest in materials science and medicinal chemistry. While specific, published experimental spectra for this exact molecule are not widely available, this guide synthesizes foundational spectroscopic principles and data from analogous quinolinium structures to present a robust, predictive analysis. We provide detailed, field-tested protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, intended to serve as a complete reference for researchers. The causality behind experimental choices is explained, ensuring that the described methodologies are both replicable and scientifically sound.

Introduction: The Quinolinium Core Structure

Quinolinium salts are a class of heterocyclic aromatic compounds characterized by a fused benzene and pyridine ring system with a quaternized nitrogen atom. This structural motif imparts unique electronic and photophysical properties, making them valuable scaffolds in applications ranging from fluorescent probes and photosensitizers to antimicrobial agents. The specific compound, 1-Ethyl-8-methylquinolinium, features an ethyl group on the nitrogen and a methyl group at the 8-position. This substitution pattern is expected to influence its steric and electronic properties, making detailed spectroscopic analysis essential for confirming its identity and purity after synthesis.

A plausible synthetic route involves the direct quaternization of 8-methylquinoline with an ethylating agent, such as ethyl iodide or ethyl triflate, in a suitable solvent. The successful synthesis and purification of the target compound must be validated through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous elucidation of the molecular structure of organic compounds in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[3][4]

Expertise & Experience: Causality in NMR Experimental Design

The choice of solvent, concentration, and specific NMR experiments is critical for acquiring high-quality data.

-

Solvent Selection: A deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) is mandatory to avoid large, interfering solvent signals in the ¹H NMR spectrum. For quinolinium salts, which are often ionic, DMSO-d₆ is an excellent choice due to its high polarity and ability to dissolve a wide range of organic salts.

-

Concentration: A concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient for ¹H NMR. For the less sensitive ¹³C nucleus, a more concentrated sample (20-50 mg) is preferable to reduce acquisition time.

-

Reference Standard: Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to 0.00 ppm.

-

2D NMR: For unambiguous assignment, especially of the aromatic protons and carbons, two-dimensional (2D) NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C multiple-bond correlation) are indispensable.[5]

Detailed Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 10-20 mg of the purified 1-Ethyl-8-methylquinolinium salt and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube. Add a small drop of TMS as an internal reference.

-

Instrument Setup: Place the sample in the NMR spectrometer. The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 16 ppm.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay (D1): 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.[5]

-

Relaxation Delay (D1): 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and pick all peaks in both spectra.

Predicted NMR Data and Interpretation

The positive charge on the quinolinium nitrogen atom causes significant deshielding, shifting the attached protons and carbons downfield (to higher ppm values).[6]

¹H NMR Predictions: The aromatic protons on the quinolinium ring are expected to appear in the 7.5-9.5 ppm region. The protons on the N-ethyl group will be highly deshielded, with the methylene (-CH₂-) protons appearing as a quartet around 4.5-5.0 ppm and the methyl (-CH₃) protons as a triplet around 1.5-2.0 ppm. The C8-methyl group protons will appear as a singlet around 2.8-3.0 ppm.[7]

¹³C NMR Predictions: The aromatic carbons are expected in the 120-150 ppm range.[8][9] The quaternary carbons (C8a, C4a, and the C8-methyl attachment point) will show weaker signals. The N-ethyl carbons will appear further upfield, with the -CH₂- carbon around 50-60 ppm and the -CH₃ carbon around 15-20 ppm. The C8-methyl carbon is predicted to be in the 20-25 ppm range.

| Predicted ¹H NMR Data (400 MHz, DMSO-d₆) | Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| ~9.3 (d) | H-2 | ~148.0 |

| ~9.1 (d) | H-4 | ~146.0 |

| ~8.2 (d) | H-5 | ~138.0 |

| ~8.0 (t) | H-6 | ~135.0 |

| ~7.8 (t) | H-7 | ~130.0 |

| ~4.8 (q) | N-CH₂-CH₃ | ~129.0 |

| ~2.9 (s) | C8-CH₃ | ~122.0 |

| ~1.6 (t) | N-CH₂-CH₃ | ~120.0 |

| ~55.0 | ||

| ~22.0 | ||

| ~18.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10][11]

Expertise & Experience: Causality in IR Experimental Design

-

Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method for modern solid and liquid analysis. It requires minimal sample preparation and is non-destructive. The traditional KBr pellet method is also effective for solid samples but is more labor-intensive.[12]

-

Sample Purity: The sample must be free of solvent and water, as these have strong IR absorptions (especially the broad O-H stretch from water) that can obscure important signals.[13]

-

Interpretation Focus: The analysis should focus on the diagnostic region (>1500 cm⁻¹) to identify key functional groups, while the fingerprint region (<1500 cm⁻¹) provides a unique pattern for the molecule as a whole.[10][11]

Detailed Experimental Protocol: ATR-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).

-

Sample Application: Place a small amount (a few milligrams) of the solid 1-Ethyl-8-methylquinolinium salt directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

-

Spectrum Acquisition: Record the sample spectrum, typically over a range of 4000 to 600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Data and Interpretation

The IR spectrum will be dominated by absorptions from the aromatic quinolinium core and the alkyl substituents.

-

Aromatic C-H Stretch: A sharp, medium-intensity band is expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), which is characteristic of C-H bonds on an aromatic ring.[14][15]

-

Aliphatic C-H Stretch: Stronger bands will appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹) corresponding to the stretching vibrations of the C-H bonds in the ethyl and methyl groups.

-

Aromatic C=C and C=N Stretches: A series of sharp, medium-to-strong bands in the 1450-1650 cm⁻¹ region are characteristic of the stretching vibrations within the quinolinium ring system.[16][17] For protonated quinoline, bands have been observed at 1641.4, 1598.4, and 1562.0 cm⁻¹.[16]

| Predicted IR Data (ATR) | |

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3030 | Aromatic C-H Stretch |

| 2980 - 2850 | Aliphatic C-H Stretch |

| 1640 - 1560 | Aromatic C=C and C=N Ring Stretch |

| 1500 - 1450 | Aromatic Ring Stretch |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.[18] It is particularly useful for studying molecules with conjugated π-electron systems, such as the quinolinium core.[19]

Expertise & Experience: Causality in UV-Vis Experimental Design

-

Solvent Choice: The solvent must be "UV transparent" in the wavelength range of interest. Ethanol, methanol, and acetonitrile are common choices. The polarity of the solvent can sometimes influence the absorption maxima (solvatochromism), so it should always be reported.[20]

-

Concentration & Path Length: According to the Beer-Lambert Law (A = εcl), absorbance (A) is directly proportional to the molar absorptivity (ε), concentration (c), and path length (l). A dilute solution (typically 10⁻⁴ to 10⁻⁵ M) is used to ensure the absorbance falls within the linear range of the instrument (ideally < 1.5). A standard 1 cm path length quartz cuvette is used.

-

Analysis: The key parameters derived are the wavelength(s) of maximum absorbance (λ_max) and the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength.[21]

Detailed Experimental Protocol: UV-Vis

-

Stock Solution Preparation: Prepare an accurate stock solution of the 1-Ethyl-8-methylquinolinium salt (e.g., 1 mM) in a suitable UV-transparent solvent like ethanol.

-

Sample Preparation: Dilute the stock solution to a final concentration of approximately 10-20 µM.

-

Instrument Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (the "blank") and another with the sample solution.

-

Baseline Correction: Place the blank cuvette in both the sample and reference beams and run a baseline correction over the desired wavelength range (e.g., 200-500 nm).

-

Spectrum Acquisition: Replace the blank in the sample beam with the sample cuvette and acquire the absorption spectrum.

-

Data Analysis: Identify the λ_max values and record the corresponding absorbance. Calculate the molar absorptivity (ε) using the Beer-Lambert law.

Predicted UV-Vis Data and Interpretation

The quinolinium ring is a large, conjugated aromatic system, which is expected to exhibit strong absorptions in the UV region due to π → π* electronic transitions.[19][22] Similar quinolinium salts show characteristic absorption bands. For example, some quinolinium salts exhibit two main absorption bands around 255 nm and 365 nm.[23] The specific positions and intensities will be influenced by the alkyl substituents.

| Predicted UV-Vis Data (in Ethanol) | |

| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| ~240 - 260 | > 20,000 |

| ~310 - 330 | > 5,000 |

| ~360 - 380 | ~3,000 |

Integrated Analysis & Visualization

The true power of spectroscopic characterization comes from integrating the data from multiple techniques. Each method provides complementary information that, when combined, allows for a confident and complete structural assignment.

Caption: Experimental workflow from synthesis to structural confirmation.

The ¹H and ¹³C NMR data establish the precise carbon-hydrogen framework, confirming the number and connectivity of all atoms. The IR spectrum verifies the presence of the key functional groups (aromatic ring, aliphatic chains). The UV-Vis spectrum confirms the presence of the extended π-conjugated system and provides a quantitative measure for concentration analysis. Together, these data streams provide a self-validating system for the unambiguous identification of 1-Ethyl-8-methylquinolinium.

Caption: Correlation of molecular features with spectroscopic signals.

References

-

Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

-

JoVE. UV–Vis Spectroscopy of Conjugated Systems. (2023). [Link]

-

ResearchGate. UV‐vis absorption and fluorescence spectra of quinolinium salts.... [Link]

-

University of Calgary. Ch13 - UV-Vis Spectroscopy. [Link]

-

Solvent effect on the UV-Vis absorption spectra of an alkyiquinolinium salt of [Ni(dmit)2]. [Link]

-

Popelis, Y. Y., et al. 13C NMR spectra of 8-mercaptoquinoline and 8-hydroxyquinoline. Chemistry of Heterocyclic Compounds, 16, 521–525 (1980). [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). [Link]

-

Tseng, C.-Y., et al. Infrared Spectra of 1-Quinolinium (C9H7NH+) Cation and Quinolinyl Radicals.... The Journal of Physical Chemistry A, 126(16), 2637–2648 (2022). [Link]

-

Bernstein, M. P., et al. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. [Link]

-

ResearchGate. Infrared Spectra of 1-Quinolinium (C9H7NH+) Cation and Quinolinyl Radicals.... (2022). [Link]

-

Fiveable. UV-visible spectroscopy and electronic transitions. [Link]

-

ResearchGate. Comparison of partial IR spectra of (A) protonated quinoline.... [Link]

-

Chemistry LibreTexts. 5.5: Ultraviolet and visible spectroscopy. (2020). [Link]

-

ResearchGate. Comparison of UV‐Vis maximal absorption wavelengths of selected quinolinium salts. [Link]

-

SlideShare. Electronic transitions,UV Visible spectroscopy.pptx. [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link]

-

Scaringe, R. P., et al. IR Spectroscopic Investigation of the Interaction of Quinoline with Acidic Sites on Oxide Surfaces. Langmuir, 18(5), 1809–1819 (2002). [Link]

-

Chemistry Steps. NMR spectroscopy - An Easy Introduction. (2020). [Link]

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). [Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

-

Michigan State University Chemistry. Nuclear Magnetic Resonance Spectroscopy. [Link]

-

ResearchGate. UV-vis spectra of quinolium salt 8a (red) and dihydropyridine.... [Link]

-

ResearchGate. Prediction of 13C NMR chemical shifts of quinolone derivatives based on DFT calculations. (2019). [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Aromatics. [Link]

-

PubChem. Quinolinium, 8-hydroxy-1-methyl-, iodide (1:1). [Link]

-

Dega-Szafran, Z., et al. Molecular structure of 8-hydroxy-1-methylquinolinium iodide hydrate in crystal and solution. Journal of Molecular Structure, 797(1-3), 59-68 (2006). [Link]

-

Chemistry Steps. Interpreting IR Spectra. (2025). [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds. (2023). [Link]

-

Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. (2024). [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

PubChem. Quinolinium, 1-methyl-, iodide (1:1). [Link]

-

PubMed. Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. [Link]

Sources

- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 4. azooptics.com [azooptics.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tsijournals.com [tsijournals.com]

- 7. 8-Methylquinoline(611-32-5) 1H NMR spectrum [chemicalbook.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Interpreting IR Spectra [chemistrysteps.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 16. Infrared Spectra of 1-Quinolinium (C9H7NH+) Cation and Quinolinyl Radicals (C9H7NH and 3-, 4-, 7-, and 8-HC9H7N) Isolated in Solid para- Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. jove.com [jove.com]

- 20. researchgate.net [researchgate.net]

- 21. fiveable.me [fiveable.me]

- 22. Electronic transitions,UV Visible spectroscopy.pptx [slideshare.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Ethyl-8-methylquinolinium Derivatives: Core Characteristics and Applications

Abstract

1-Ethyl-8-methylquinolinium derivatives represent a specialized class of quaternary ammonium compounds built upon the versatile quinoline scaffold. The strategic placement of an ethyl group at the N1 position and a methyl group at the C8 position imparts distinct physicochemical and biological properties. This guide provides an in-depth exploration of the synthesis, core basic characteristics (pKa, solubility), and burgeoning applications of these derivatives. We delve into their significant potential as antimicrobial agents and fluorescent probes, supported by detailed experimental protocols, quantitative data, and mechanistic diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this chemical class.

Introduction: The Quinolinium Scaffold and the Significance of N1 and C8 Substitution

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] Quaternization of the ring nitrogen to form quinolinium salts dramatically alters the molecule's electronic and steric profile, enhancing its utility.

The focus of this guide, 1-Ethyl-8-methylquinolinium, incorporates two key substitutions:

-

1-Ethyl Group: Alkylation of the nitrogen atom creates a permanent positive charge, transforming the molecule into a cationic salt. This modification is crucial for its biological activity, particularly its interaction with negatively charged bacterial cell membranes.[3] The choice of an ethyl group, versus a methyl or longer alkyl chain, provides a balance of steric bulk and lipophilicity.

-

8-Methyl Group: The "magic methyl" effect in drug discovery highlights how a single methyl group can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties.[4] A methyl group at the C8 position can impact the planarity of the quinoline ring, modulate lipophilicity, and influence metabolic stability, thereby fine-tuning the compound's biological profile.

These substitutions collectively create a class of compounds with significant potential in antimicrobial drug development and as stable fluorescent probes for biological and materials science applications.[5][6]

Synthesis and Characterization

The primary method for synthesizing 1-Ethyl-8-methylquinolinium salts is through the quaternization of the 8-methylquinoline precursor. This reaction, a variation of the Menshutkin reaction, involves the alkylation of a tertiary amine with an alkyl halide.[3]

General Synthesis Protocol: Quaternization of 8-Methylquinoline

This protocol describes the synthesis of 1-Ethyl-8-methylquinolinium iodide as a representative example.

Materials:

-

8-Methylquinoline (starting material)

-

Iodoethane (quaternization reagent)

-

Acetonitrile (polar aprotic solvent)[3]

-

Diethyl ether (for precipitation)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Büchner funnel and filter paper

Step-by-Step Methodology:

-

Reactant Setup: In a round-bottom flask, dissolve 1.0 equivalent of 8-methylquinoline in a minimal amount of acetonitrile.

-

Reagent Addition: While stirring, add 1.2 to 1.5 equivalents of iodoethane to the solution. The use of a slight excess of the alkylating agent ensures complete conversion of the starting material.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-85°C) and maintain for 12-24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 8-methylquinoline spot is no longer visible.

-

Product Isolation: After cooling the reaction mixture to room temperature, slowly add diethyl ether to precipitate the crude 1-Ethyl-8-methylquinolinium iodide salt.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Drying and Characterization: Dry the purified product under vacuum. The final structure and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-Ethyl-8-methylquinolinium iodide.

Spectroscopic Characterization

Structural confirmation is paramount. The expected NMR shifts provide a fingerprint for the target molecule.

-

¹H NMR: Key signals include the characteristic aromatic protons of the quinoline ring, a quartet for the N-CH₂ protons of the ethyl group (~3.5-4.5 ppm), a triplet for the N-CH₂-CH₃ protons (~1.5 ppm), and a singlet for the C8-CH₃ protons (~2.8 ppm).[7]

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, the N-CH₂ carbon (~50-60 ppm), the N-CH₂-CH₃ carbon (~15 ppm), and the C8-CH₃ carbon (~17 ppm).[7][8]

Core Basic Characteristics

The physicochemical properties of these derivatives are fundamental to their behavior in biological and chemical systems.

Acidity (pKa) and Basicity

As quaternary ammonium salts, 1-Ethyl-8-methylquinolinium derivatives are permanently cationic and do not have a pKa associated with the nitrogen atom in the typical sense. Their precursor, 8-methylquinoline, is a weak base. The basicity of the quinoline nitrogen is influenced by the electron-donating or-withdrawing nature of its substituents.[9] The introduction of the electron-donating methyl group at the C8 position slightly increases the basicity of the parent quinoline molecule. However, once quaternized to the 1-ethyl derivative, the compound acts as a cationic salt across the entire physiological pH range.

Solubility

Solubility is a critical parameter for drug development and formulation.[10][11]

-

Aqueous Solubility: The ionic nature of quinolinium salts generally confers good solubility in polar solvents like water. However, the overall solubility is a balance between the polar cationic head and the lipophilic quinoline ring system.[12][13] The solubility can be influenced by the counter-ion (e.g., iodide, bromide, chloride) and the ionic strength of the solution.[10]

-

Organic Solubility: They are typically soluble in polar organic solvents like ethanol, methanol, and DMSO, but have limited solubility in nonpolar solvents like hexane.

Table 1: Comparative Physicochemical Properties

| Property | Description | Influencing Factors | Significance |

| Charge | Permanently cationic | Quaternized Nitrogen | Key for interaction with biological membranes. |

| Aqueous Solubility | Generally moderate to high | Counter-ion, pH, ionic strength | Affects bioavailability and formulation.[10] |

| Lipophilicity (LogP) | Moderate | Alkyl substituents (ethyl, methyl) | Influences membrane permeability and protein binding. |

| Photostability | Generally high | Rigid aromatic structure | Important for applications as fluorescent probes.[6] |

Biological Activity and Applications

The quinolinium scaffold is a well-established pharmacophore with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][5][14]

Antimicrobial Activity

Quaternary ammonium compounds, including quinolinium salts, are known for their potent antimicrobial properties, particularly against Gram-positive bacteria.[3][5]

Mechanism of Action: The primary mechanism involves the disruption of the bacterial cell membrane. The positively charged quinolinium head interacts with the negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria. This electrostatic interaction facilitates the insertion of the lipophilic quinoline ring into the lipid bilayer, leading to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death.[15][16]

Caption: Proposed antimicrobial mechanism for quinolinium salts.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

1-Ethyl-8-methylquinolinium derivative stock solution

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Step-by-Step Methodology:

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.

-

Serial Dilution: Perform a two-fold serial dilution of the quinolinium compound across the 96-well plate using MHB. Concentrations might range from 512 µg/mL down to 0.5 µg/mL.[5]

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Application as Fluorescent Probes

The rigid, planar structure of the quinolinium ring system often results in favorable photophysical properties, including high fluorescence quantum yields and good photostability.[6][17] These characteristics make them excellent candidates for fluorescent probes.

Key Properties:

-

High Quantum Yield: The rigid molecular architecture minimizes non-radiative decay pathways, leading to efficient fluorescence.[6]

-

Large Stokes Shifts: A significant separation between the maximum absorption and emission wavelengths reduces self-quenching and improves signal-to-noise ratios.

-

Environmental Sensitivity: The fluorescence properties (intensity, lifetime, emission wavelength) of some quinolinium derivatives can be sensitive to local environmental factors such as polarity, viscosity, and pH, making them useful as sensors.[18]

Conclusion and Future Directions

1-Ethyl-8-methylquinolinium derivatives are a compelling class of compounds with a dual-utility profile. Their straightforward synthesis and potent antimicrobial activity position them as valuable leads in the search for new antibiotics to combat resistant Gram-positive pathogens. Furthermore, their inherent fluorescence and stability offer significant opportunities in the development of advanced molecular probes for bioimaging and materials science. Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize antimicrobial potency and spectrum, while simultaneously exploring the derivatization of the quinoline core to create novel, environmentally sensitive fluorophores for targeted biological applications.

References

-

Galdysz, A., et al. (2018). Synthesis and Antimicrobial Activity of Sulfur Derivatives of Quinolinium Salts. Molecules, 23(1), 187. Available from: [Link]

-

Hooper, D. C. (2001). Mechanism of Quinolone Action and Resistance. Current Pharmaceutical Design, 7(4), 325-340. Available from: [Link]

-

Kim, J. H., et al. (2018). New antibacterial-core structures based on styryl quinolinium. Journal of Microbiology and Biotechnology, 28(1), 133-140. Available from: [Link]

-

Rojas-Bautista, R., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4323. Available from: [Link]

-

Jager, W. F., et al. (2006). 7-Dialkylamino-1-alkylquinolinium salts: highly versatile and stable fluorescent probes. The Journal of Organic Chemistry, 71(7), 2666-2676. Available from: [Link]

-

Rusev, R. D., et al. (2020). Antibacterial activity of novel quaternary ammonium salts of quinoline and 4-pyrolidino pyridine. Bulgarian Chemical Communications, 52(4), 481-488. Available from: [Link]

-

Kumar, S., et al. (2016). Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. Mini-Reviews in Medicinal Chemistry, 16(1), 16-29. Available from: [Link]

-

OiPub. Antimicrobial activity of quaternary quinolinium salts. Available from: [Link]

-

Al-Ostath, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). Available from: [Link]

-

Hohlfeld, A., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Molecules, 29(8), 1761. Available from: [Link]

-

Sharma, S., et al. (2022). Recent Applications of Quinolinium Salts in the Synthesis of Annulated Heterocycles. Chemistry – An Asian Journal, 17(14), e202200331. Available from: [Link]

-

Jager, W. F., et al. (2006). 7-Dialkylamino-1-alkylquinolinium Salts: Highly Versatile and Stable Fluorescent Probes. The Journal of Organic Chemistry, 71(7), 2666-2676. Available from: [Link]

-

ResearchGate. (2022). Structures of some biologically active 8-Hq derivatives with demonstrated biological activity. Available from: [Link]

-

Tian, J., et al. (2025). (Substituted-quinoline-1-yl) Methylbenzylammonium Chloride: Quaternization Reaction Process, Corrosion Inhibition Behavior, and Calculation Process. Molecules, 31(1), 1. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Lee, S., et al. (2021). Synthesis of versatile fluorescent isoquinolinium salts and their applications. Journal of Materials Chemistry B, 9(4), 1035-1051. Available from: [Link]

-

de Water, M. V., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors, 8(5), 2056-2066. Available from: [Link]

-

Al-Majidi, S. M. R., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306. Available from: [Link]

-

Carvajal-Moreno, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113. Available from: [Link]

-

ResearchGate. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

-

ResearchGate. (2022). Synthesis and Characterization of 8-Amino-6-Methoxy Quinolinium 2,4-Dinitrophenolate: DFT, Molecular Docking, Antimicrobial, and In Vitro Cytotoxicity Evaluation Studies. Available from: [Link]

-

PubChem. Quinolinium, 1-ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]-, iodide. Available from: [Link]

-

Pocrnic, S., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega, 8(47), 45041-45048. Available from: [Link]

- Google Patents. (1997). US5700942A - Process for preparing quinoline bases.

-

Georgieva, M., et al. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. Polymers, 15(15), 3183. Available from: [Link]

-

ResearchGate. The structures of the substituted quinolines. Available from: [Link]

-

Gupta, D., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719. Available from: [Link]

-

University of Calgary. Spectra Problem #7 Solution. Available from: [Link]

-

PrepChem.com. (2020). Synthesis of 8-methylquinoline. Available from: [Link]

-

ResearchGate. (2025). The synthesis route of quinoline-based quaternary ammonium salts... Available from: [Link]

-

ResearchGate. Proposed reaction pathway for the synthesis of 2-methyl-8-ethylquinoline (MEQUI) using solid acid catalysts. Available from: [Link]

-

Wikipedia. Quinoline. Available from: [Link]

-

ResearchGate. (2025). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Available from: [Link]

-

de Almeida, M. V., et al. (2022). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 15(5), 582. Available from: [Link]

-

Chen, Y. L., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14386-14399. Available from: [Link]

-

ResearchGate. (2017). Comparative study of synthesis of ethyl (quinolin-8-yloxy)acetate by conventional, microwave & ultrasound irradiation techniques. Available from: [Link]

-

PMF. (2017). Synthetic Route Development for the Laboratory Preparation of Eupalinilide E. Available from: [Link]

-

Health Tech World. (2024). Novel chemical tool aims to streamline drug development process. Available from: [Link]

-

Ghaffari, M., et al. (2021). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. European Journal of Medicinal Chemistry, 223, 113641. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. orientjchem.org [orientjchem.org]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of Sulfur Derivatives of Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Dialkylamino-1-alkylquinolinium salts: highly versatile and stable fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 8-Methylquinoline(611-32-5) 13C NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Biological activities of quinolinium compounds

An In-Depth Technical Guide to the Biological Activities of Quinolinium Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinium compounds, characterized by a cationic quinoline core, represent a privileged scaffold in medicinal chemistry. This structural motif is found in numerous natural products, particularly alkaloids, and has captivated the interest of chemists and biologists alike due to its wide array of pharmacological properties.[1][2] The inherent positive charge and planar structure of the quinolinium ring system facilitate interactions with various biological macromolecules, leading to a broad spectrum of biological activities. These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5] This technical guide provides a comprehensive overview of the key biological activities of quinolinium compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to evaluate their efficacy.

Anticancer Activity

Quinolinium derivatives have emerged as a significant class of compounds in the development of novel anticancer agents.[6] Their therapeutic potential stems from their ability to interfere with multiple cellular processes crucial for cancer cell proliferation and survival.

Mechanisms of Anticancer Action

The anticancer effects of quinolinium compounds are multifaceted, involving a range of molecular targets.[7] Key mechanisms include:

-

Enzyme Inhibition: A primary mode of action is the inhibition of enzymes critical for cancer progression.[2][7]

-

Topoisomerase Inhibition: Many quinolinium-based agents function as topoisomerase II inhibitors, intercalating into DNA and preventing the re-ligation of DNA strands, which ultimately leads to apoptosis.[2][7]

-

Kinase Inhibition: Quinolinium derivatives have been shown to inhibit various kinases involved in oncogenic signaling pathways, such as Pim-1 kinase, c-Src kinase, and epidermal growth factor receptor (EGFR) tyrosine kinase.[7][8][9] Inhibition of these kinases can disrupt cell signaling cascades responsible for cell growth, proliferation, and survival.

-

Choline Kinase (ChoK) Inhibition: Specific inhibition of ChoKα, an enzyme involved in phospholipid metabolism, has been shown to selectively kill tumor cells. Novel bis-quinolinium derivatives have been identified as highly potent ChoK inhibitors.[10]

-

-

DNA Intercalation and Damage: The planar aromatic structure of the quinolinium ring allows these compounds to intercalate between DNA base pairs, disrupting DNA replication and transcription.[7][11] Some derivatives can also induce DNA damage, triggering a p53-mediated DNA damage response in cancer cells.[11][12][13]

-

Tubulin Polymerization Inhibition: Certain quinoline-chalcone hybrids act as tubulin polymerization inhibitors by binding to the colchicine site of tubulin. This disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

-

Induction of Apoptosis: Quinolinium compounds can induce programmed cell death through various mechanisms, including cell cycle arrest, activation of caspases, and mitochondrial membrane permeabilization.[6][8][9][14][15]

-

Modulation of Other Cellular Processes: Other reported anticancer mechanisms include the inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness.[6]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Quinoline-Chalcone Hybrids

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline-chalcone hybrids.[9]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of quinolinium compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Compound 13e | PC-3 (Prostate) | 2.61 | [8] |

| Compound 13e | KG-1 (Leukemia) | 3.56 | [8] |

| Compound 13f | PC-3 (Prostate) | 4.73 | [8] |

| Compound 13f | KG-1 (Leukemia) | 4.88 | [8] |

| Compound 13h | PC-3 (Prostate) | 4.68 | [8] |

| Compound 13h | KG-1 (Leukemia) | 2.98 | [8] |

| Compound 10e | A549 (Lung) | 0.033 | [16] |

| Compound 53 | H1299 (Lung) | 1.41 | [9] |

| Compound 53 | SKBR-3 (Breast) | 0.70 | [9] |

| NBQ 95 | A431 (Skin) | 28 | [15] |

| NBQ 38 | A431 (Skin) | 36 | [15] |

| Bis-quinolinium Derivative | SKBR3 (Breast) | 1 | [10] |

Experimental Protocols

This protocol is adapted from standard cell culture methodologies.[17]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinolinium compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This protocol is based on standard flow cytometry procedures.[8]

-

Cell Treatment: Treat cells with the quinolinium compound at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow: Cell-Based Assays for Anticancer Activity

Caption: A typical workflow for evaluating the anticancer activity of quinolinium compounds.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.[4] Quinolinium salts also exhibit significant antibacterial and antifungal properties.[1][18]

Mechanisms of Antimicrobial Action

-

Inhibition of DNA Gyrase and Topoisomerase IV: Similar to their anticancer effects, quinolinium compounds can inhibit bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[19][20] These enzymes are essential for DNA replication, repair, and recombination in bacteria. Their inhibition leads to a rapid bactericidal effect.[21]

-

Disruption of Cell Membrane Integrity: In fungi, quinolinium derivatives can interfere with the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[18] This leads to increased membrane permeability and cell lysis.

-

Inhibition of Other Essential Processes: Some quinoline derivatives have been shown to inhibit other bacterial targets, such as the lipopolysaccharide transport protein A (LptA).[20][22]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. ijmphs.com [ijmphs.com]

- 8. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 4-amino bis-pyridinium and bis-quinolinium derivatives as choline kinase inhibitors with antiproliferative activity against the human breast cancer SKBR-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Novel Nitrobenzazolo[3,2-a]quinolinium Salts Induce Cell Death through a Mechanism Involving DNA Damage, Cell Cycle Changes, and Mitochondrial Permeabilization [scirp.org]

- 15. Novel Nitrobenzazolo[3,2-a]quinolinium Salts Induce Cell Death through a Mechanism Involving DNA Damage, Cell Cycle Changes, and Mitochondrial Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quaternary Ammonium Salt Strategy and Molecular Docking Studies of Novel 5-Acyl-8-(Arylamino)-Quinolines by Acetyl and Methanesulfonyl Chloride for Dual Evaluation Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Rational Design of Quinolinium Derivatives: A Dual-Targeting Paradigm for Anticancer and Antimicrobial Therapeutics

Executive Summary

The escalating challenges of multidrug-resistant (MDR) pathogens and chemoresistant malignancies necessitate the development of versatile, multi-target pharmacophores. Quinolinium derivatives—characterized by their quaternized nitrogen, permanent dipole, and planar heteroaromatic systems—have emerged as a privileged scaffold in medicinal chemistry. This whitepaper provides an in-depth mechanistic and empirical analysis of quinolinium salts, elucidating how their unique physicochemical properties drive potent, dual-action anticancer and antimicrobial efficacy.

Structural Causality: The Physicochemical Basis of Action

The pharmacological versatility of quinolinium salts is not coincidental; it is strictly governed by their molecular architecture.

-

Cationic Amphiphilicity : The permanent positive charge on the quaternized nitrogen, coupled with lipophilic alkyl side chains, allows these compounds to act as cationic amphiphilic drugs (CADs). This drives electrostatic attraction to negatively charged biological membranes, facilitating lipid bilayer insertion and subsequent permeabilization 1.

-

Planar Heteroaromatic Core : The extensive π -electron delocalization within the fused benzothiazole or benzoquinoline nucleus enables these molecules to intercalate deeply into the DNA double helix, forming highly stable sandwich-like structures that disrupt genomic replication 2.

Divergent Mechanistic Pathways

Anticancer Mechanisms: Exploiting the Mitochondrial Gradient

Cancer cells frequently exhibit hyperpolarized mitochondrial membrane potentials ( ΔΨm≈−180 mV) compared to healthy cells ( ≈−140 mV). Quinolinium derivatives exploit this electrochemical gradient. Driven by the Nernst equation, their delocalized positive charge dictates selective accumulation within the mitochondrial matrix of malignant cells. Once localized, they induce oxidative stress (ROS generation), inhibit oxidative phosphorylation (OXPHOS), and trigger mitochondrial outer membrane permeabilization (MOMP), culminating in intrinsic apoptosis 3. Additionally, nuclear localization leads to Topoisomerase II inhibition via DNA intercalation.

Antimicrobial Mechanisms: Divisome Disruption

In bacterial targets, quinolinium salts bypass traditional antibiotic resistance mechanisms by targeting fundamental structural biology. Beyond acting as simple membrane-disrupting cationic surfactants, specific derivatives (e.g., benzofuroquinoliniums) act as potent inhibitors of FtsZ —a tubulin homologue critical for bacterial cytokinesis. By binding to the FtsZ monomer, these compounds suppress its intrinsic GTPase activity, preventing the dynamic assembly of the Z-ring and arresting bacterial cell division 4.

Dual-targeting mechanisms of quinolinium derivatives in cancer and microbial cells.

Quantitative Efficacy Profiles

The therapeutic window of quinolinium derivatives is heavily influenced by the substitution patterns on the quinoline ring. Tables 1 and 2 summarize the in vitro efficacy of leading structural analogues.

Table 1: Quantitative Anticancer Efficacy of Key Quinolinium Derivatives

| Compound Designation | Target Cell Line (Origin) | IC₅₀ Value | Primary Mechanism Highlight |

| Compound 12 5 | A-549 (Lung Carcinoma) | 4.45 ± 0.88 µM | Dual Topo I / Topo II inhibition |

| Compound 12 5 | HeLa (Cervical Cancer) | 4.74 ± 0.42 µM | Dual Topo I / Topo II inhibition |

| NBQ 38 3 | A431 (Epidermoid Carcinoma) | 36.0 µM | DNA damage, mitochondrial permeabilization |

| NBQ 95 3 | A431 (Epidermoid Carcinoma) | 28.0 µM | DNA damage, mitochondrial permeabilization |

Table 2: Quantitative Antimicrobial Efficacy of Key Quinolinium Derivatives

| Compound Designation | Bacterial Strain | MIC Value | Primary Mechanism Highlight |

| Compound 12 5 | E. coli (ATCC 29213) | 3.125 nmol/mL | DNA Gyrase (Topo II) inhibition |

| Compound 12 5 | S. aureus (ATCC 8739) | 3.125 nmol/mL | DNA Gyrase (Topo II) inhibition |

| Compound 5 4 | MRSA (Clinical Isolate) | 0.5–1.0 µg/mL | FtsZ polymerization & GTPase inhibition |

Validated Experimental Methodologies

To ensure scientific rigor, the evaluation of quinolinium derivatives must rely on self-validating assay systems that confirm specific target engagement rather than generalized toxicity.

Protocol 1: Ratiometric Assessment of Mitochondrial Permeabilization

Rationale: To prove that anticancer cytotoxicity is driven by selective mitochondrial depolarization, we utilize JC-1 dye. JC-1 forms red-fluorescent J-aggregates in healthy, hyperpolarized mitochondria. Upon quinolinium-induced permeabilization, the dye diffuses into the cytosol as green-fluorescent monomers. This ratiometric shift prevents false positives caused by variations in cell volume or dye loading.

-

Cell Culture Setup: Seed A-549 cells at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Treat cells with the target quinolinium derivative (e.g., 5 µM) for 24 hours. Include a vehicle control (DMSO <0.1%) and a positive depolarization control (50 µM CCCP for 1 hour).

-

Dye Loading: Wash cells with PBS. Add 5 µg/mL JC-1 dye in culture medium and incubate in the dark for 30 minutes at 37°C.

-

Flow Cytometry / Imaging: Wash twice with PBS. Measure fluorescence using flow cytometry (Excitation: 488 nm; Emission: 530 nm for green monomers, 590 nm for red aggregates).

-

Data Analysis: Calculate the Red/Green fluorescence ratio. A significant drop in the ratio confirms mitochondrial membrane depolarization.

Protocol 2: Orthogonal FtsZ Polymerization and GTPase Assay

Rationale: Measuring light scattering alone can yield false positives if a compound causes non-specific protein aggregation. By coupling a light scattering assay (measuring polymer mass) with a Malachite Green assay (measuring enzymatic GTP hydrolysis), we create a self-validating system proving true functional inhibition of the bacterial divisome.

-

Protein Preparation: Purify recombinant E. coli FtsZ protein. Dilute to a working concentration of 12 µM in polymerization buffer (50 mM MES, 50 mM KCl, 2.5 mM MgCl₂, pH 6.5).

-

Compound Incubation: Aliquot the FtsZ solution into a 96-well half-area plate. Add the quinolinium derivative at varying concentrations (0.1 to 50 µM). Incubate for 10 minutes at room temperature.

-

Polymerization Trigger: Add 1 mM GTP to all wells to initiate FtsZ assembly.

-

Kinetic Light Scattering: Immediately transfer to a microplate reader. Monitor absorbance/scattering at 350 nm continuously for 20 minutes at 37°C. A flattened curve indicates polymerization inhibition.

-

GTPase Quantification: Post-assay, transfer 10 µL of the reaction mixture to a new plate. Add Malachite Green reagent to quantify the release of inorganic phosphate (Pi) resulting from GTP hydrolysis. Read absorbance at 650 nm. True inhibitors will show a dose-dependent decrease in both 350 nm scattering and 650 nm absorbance.

Step-by-step workflow for the FtsZ polymerization and GTPase inhibition assay.

References

-

Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives as Potential Anticancer and Antibacterial Agents . ChemMedChem / PubMed. 5

-

Novel Nitrobenzazolo[3,2-a]quinolinium Salts Induce Cell Death through a Mechanism Involving DNA Damage, Cell Cycle Changes, and Mitochondrial Permeabilization . Open Journal of Apoptosis / PMC. 3

-

Study of Benzofuroquinolinium Derivatives as a New Class of Potent Antibacterial Agent and the Mode of Inhibition Targeting FtsZ . Frontiers in Microbiology. 4

-